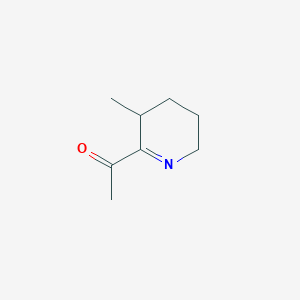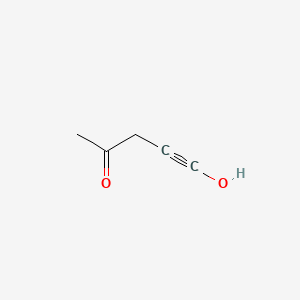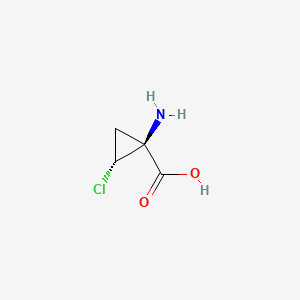![molecular formula C23H20N2O3 B13812145 3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione CAS No. 1017238-93-5](/img/structure/B13812145.png)
3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione is a complex organic compound with the molecular formula C23H20N2O3 and a molecular weight of 372.424 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione can be achieved through a one-pot three-component reaction. This involves the condensation of phthalic anhydride, hydrazine hydrate, and 3,3-dimethyl-1-phenyl-2-pyrazolin-5-one in ethanol at room temperature . The reaction mixture is stirred for a specified time, followed by washing with diethyl ether and evaporation to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various chemical reactions.
1,3-Dimethyl-2-imidazolidinone: Another solvent with similar applications.
Hexamethylphosphoramide: Used as a solvent and reagent in organic synthesis.
Uniqueness
2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione is unique due to its specific structure and the range of reactions it can undergo. Its applications in research and potential therapeutic uses set it apart from other similar compounds .
Propriétés
Numéro CAS |
1017238-93-5 |
|---|---|
Formule moléculaire |
C23H20N2O3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3,3-dimethyl-13-phenyl-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione |
InChI |
InChI=1S/C23H20N2O3/c1-23(2)12-17-19(18(26)13-23)20(14-8-4-3-5-9-14)25-22(28)16-11-7-6-10-15(16)21(27)24(17)25/h3-11,20H,12-13H2,1-2H3 |
Clé InChI |
AEUWAHNOVHPROW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(N3N2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



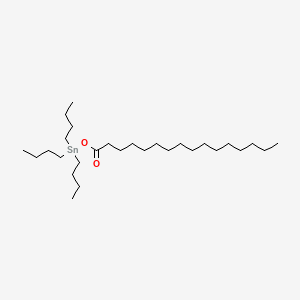
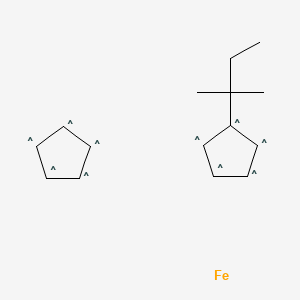
![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
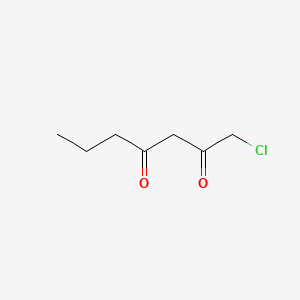
![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
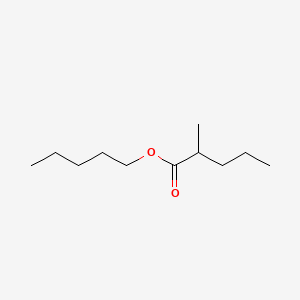
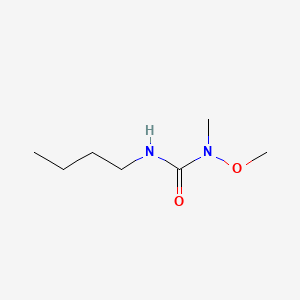
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
